molecular formula C15H23ClN4O B5570405 1-(4-Chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea

1-(4-Chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea

Cat. No.: B5570405
M. Wt: 310.82 g/mol
InChI Key: GCGXIZHUQSGISB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group and an ethylpiperazinyl group linked by a urea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea typically involves the reaction of 4-chloroaniline with 2-(4-ethylpiperazin-1-yl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom, forming phenolic or ether derivatives.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Sodium hydroxide in ethanol at elevated temperatures.

Major products formed from these reactions include N-oxides, amines, and substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea can be compared to other similar compounds, such as:

    1-(4-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]urea: Differing by the presence of a methyl group instead of an ethyl group, which may affect its reactivity and binding affinity.

    1-(4-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea: Featuring a phenyl group, which can influence its steric and electronic properties.

    1-(4-Chlorophenyl)-3-[2-(4-isopropylpiperazin-1-yl)ethyl]urea: Containing an isopropyl group, potentially altering its solubility and pharmacokinetic profile.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O/c1-2-19-9-11-20(12-10-19)8-7-17-15(21)18-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGXIZHUQSGISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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